molecular formula C20H16ClF2N3O5S B395350 4-[(2E)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-METHYL-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOIC ACID

4-[(2E)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-METHYL-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOIC ACID

Cat. No.: B395350
M. Wt: 483.9g/mol
InChI Key: PBPGJTZRLOGRLT-UHFFFAOYSA-N
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Description

4-[(2E)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-METHYL-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoic acid moiety, a thiazinan ring, and a chlorodifluoromethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-METHYL-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOIC ACID involves multiple steps. One common method includes the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable precursor under controlled temperature conditions. The reaction typically occurs in a nonchlorinated organic solvent, inert toward isocyanates, at temperatures ranging from 20°C to 60°C . The intermediate product is then further reacted with p-toluenesulfonic acid in a polar solvent at elevated temperatures to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-METHYL-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

4-[(2E)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-METHYL-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOIC ACID has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be used in biological studies to investigate its effects on cellular processes and pathways.

    Medicine: The compound has potential therapeutic applications and may be studied for its pharmacological properties.

    Industry: It can be used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-METHYL-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoic acid derivatives and thiazinan-containing molecules. Examples include:

  • 4-chlorobenzoic acid
  • 3-methyl-4-oxo-1,3-thiazinan derivatives

Uniqueness

The uniqueness of 4-[(2E)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-METHYL-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOIC ACID lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H16ClF2N3O5S

Molecular Weight

483.9g/mol

IUPAC Name

4-[[2-[4-[chloro(difluoro)methoxy]phenyl]imino-3-methyl-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoic acid

InChI

InChI=1S/C20H16ClF2N3O5S/c1-26-16(27)10-15(17(28)24-12-4-2-11(3-5-12)18(29)30)32-19(26)25-13-6-8-14(9-7-13)31-20(21,22)23/h2-9,15H,10H2,1H3,(H,24,28)(H,29,30)

InChI Key

PBPGJTZRLOGRLT-UHFFFAOYSA-N

SMILES

CN1C(=O)CC(SC1=NC2=CC=C(C=C2)OC(F)(F)Cl)C(=O)NC3=CC=C(C=C3)C(=O)O

Canonical SMILES

CN1C(=O)CC(SC1=NC2=CC=C(C=C2)OC(F)(F)Cl)C(=O)NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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